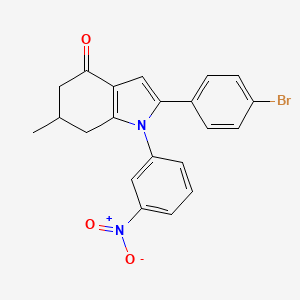
2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to the presence of multiple functional groups such as bromophenyl, nitrophenyl, and a trihydroindolone core. While the specific compound is not directly studied in the provided papers, related compounds with bromophenyl and nitrophenyl groups have been investigated, which can offer insights into the behavior of similar molecular structures.
Synthesis Analysis
The synthesis of compounds with bromophenyl and nitrophenyl groups can involve various chemical reactions, including nitration and halogenation. For instance, the nitration of 4-nitro- and 4-bromo-2,6-dimethylphenols has been studied, where nitration with fuming nitric acid or nitrogen dioxide in different solvents leads to the formation of various nitro-substituted compounds . Similarly, the synthesis of 2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one would likely involve strategic functionalization of the aromatic rings and the construction of the indolone core.
Molecular Structure Analysis
The molecular structure of aromatic compounds containing bromo and nitro groups can be influenced by the nature of the substituents and their positions on the aromatic rings. For example, in the crystal structure analysis of a related compound, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, the dihedral angles between the substituted rings and the core structure were determined, and various intermolecular interactions were identified . These interactions, including hydrogen bonding and π-π stacking, are crucial for the stability and conformation of the molecule.
Chemical Reactions Analysis
Compounds with bromophenyl and nitrophenyl groups can participate in a variety of chemical reactions. The presence of a bromine atom makes the bromophenyl group a good candidate for further substitution reactions due to its relatively high reactivity. Nitro groups can undergo reduction to form amines or influence the electronic properties of the molecule, affecting its reactivity . The specific reactivity patterns of "2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one" would depend on the relative positioning of these groups and the overall molecular context.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of bromine would increase the molecular weight and could affect the compound's boiling and melting points. The nitro group is an electron-withdrawing group, which could impact the acidity of the molecule and its solubility in various solvents. The intermolecular interactions observed in related compounds suggest that "2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one" may also exhibit significant solid-state interactions, which could influence its crystal packing and, consequently, its melting point and solubility .
科学的研究の応用
Molecular Structure and Bonding
- Hydrogen Bonding and Molecular Aggregation: A study by Quiroga et al. (2010) discusses the molecular structure of similar compounds, focusing on hydrogen bonding and molecular aggregation. This research can provide insights into the structural characteristics and intermolecular interactions of 2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one.
Chemical Synthesis and Functionalization
- Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives: Khalid et al. (2020) conducted a study on the synthesis of compounds similar to 2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one. Their work includes characterizing these compounds and studying their photophysical properties, which could be relevant for understanding the functionalization of such molecules (Khalid et al., 2020).
Applications in Material Science
- Electrophilic Substitution Reactions: Research by Brown et al. (1969) on electrophilic substitution reactions of similar compounds can provide insights into the chemical reactivity of 2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one. This information is crucial for material science applications where such reactions are involved (Brown et al., 1969).
Biomedical and Pharmaceutical Applications
- Synthetic Antigens and Molecular Docking: A study by Khan et al. (1994) on the synthesis of synthetic antigens related to 2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one could offer insights into its potential biomedical applications. Additionally, Ryzhkova et al. (2020) conducted research on the electrochemically induced transformation of similar compounds, which could have implications in pharmaceutical research (Khan et al., 1994); (Ryzhkova et al., 2020).
Environmental and Analytical Applications
- Detection of Nitroaromatic Explosives: Xiang and Cao (2012) explored the synthesis of luminescent covalent-organic polymers for detecting nitroaromatic explosives. This research could be relevant for environmental monitoring and analytical applications using compounds like 2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one (Xiang & Cao, 2012).
特性
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1-(3-nitrophenyl)-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c1-13-9-20-18(21(25)10-13)12-19(14-5-7-15(22)8-6-14)23(20)16-3-2-4-17(11-16)24(26)27/h2-8,11-13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYCNUXYYDFBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

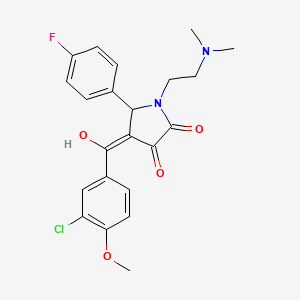

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide](/img/structure/B3010398.png)
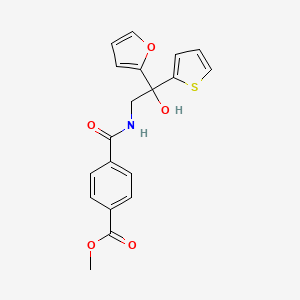
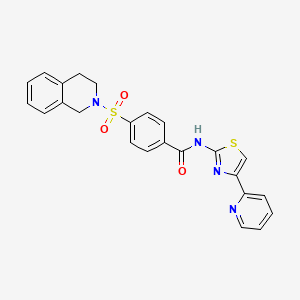

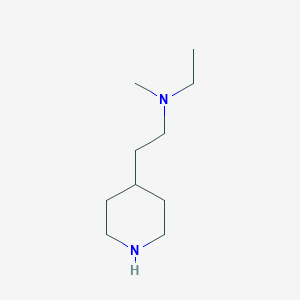
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3010409.png)
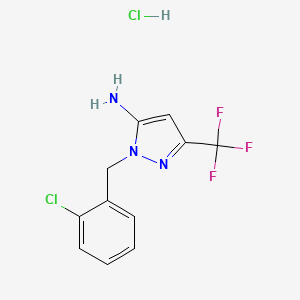
![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3010412.png)

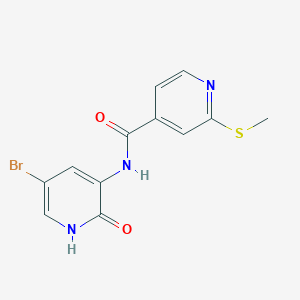
![4-[2-(2,6-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3010417.png)
![2-{[(3-Methylphenyl)amino]methyl}phenol](/img/structure/B3010418.png)